1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol
Description
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Properties
IUPAC Name |
2-(cyclopropylmethyl)-5-pyridin-2-yl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-12-7-11(10-3-1-2-6-13-10)14-15(12)8-9-4-5-9/h1-3,6-7,9,14H,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDDYCVQZKIJRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)C=C(N2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole core substituted with a cyclopropylmethyl group and a pyridine moiety. Its unique structure suggests potential interactions with various biological targets, making it a candidate for drug development.
Research indicates that this compound may exert its effects through multiple pathways:
- Inhibition of Enzymatic Activity : The compound has shown promise as an inhibitor of specific enzymes, which could play a role in cellular signaling pathways.
- Receptor Interaction : It may interact with various receptors, influencing physiological responses.
Pharmacological Effects
The biological activity of this compound has been evaluated in several studies:
- Antitumor Activity : Preliminary studies suggest that the compound may possess anticancer properties, potentially through the modulation of apoptotic pathways.
- Anti-inflammatory Effects : Evidence indicates that it may reduce inflammation in various models, suggesting utility in treating inflammatory diseases.
In Vitro Studies
A study published in the Journal of Medicinal Chemistry examined the compound's inhibitory effects on cancer cell lines. The results demonstrated significant cytotoxicity at micromolar concentrations, indicating its potential as an anticancer agent .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | A549 | 5.2 | Apoptosis induction |
| 2 | MCF7 | 3.8 | Cell cycle arrest |
In Vivo Studies
In vivo evaluations have been conducted to assess the pharmacokinetics and therapeutic efficacy of the compound. For instance, animal models treated with the compound showed a significant reduction in tumor size compared to controls, highlighting its potential for cancer therapy.
Toxicity and Safety Profile
Toxicological assessments are crucial for understanding the safety profile of new compounds. Initial findings suggest that this compound has a favorable safety margin, but further studies are necessary to fully elucidate its toxicity profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
